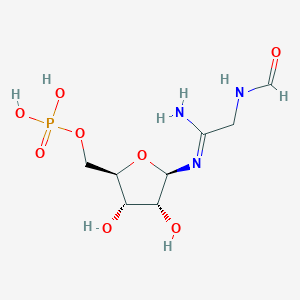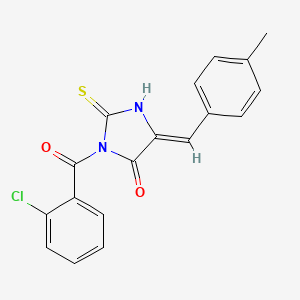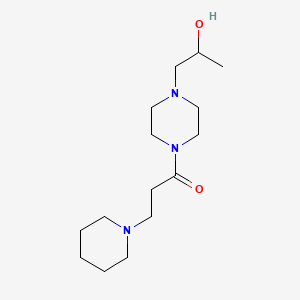
1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring and a piperazine ring, which are connected through a propionyl group and a hydroxypropyl group, respectively. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine typically involves the following steps:
Formation of the Piperidinopropionyl Intermediate: This step involves the reaction of piperidine with a suitable acylating agent, such as propionyl chloride, under basic conditions to form the piperidinopropionyl intermediate.
Formation of the Hydroxypropylpiperazine Intermediate: This step involves the reaction of piperazine with a suitable alkylating agent, such as 2-chloropropanol, under basic conditions to form the hydroxypropylpiperazine intermediate.
Coupling Reaction: The final step involves the coupling of the two intermediates under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the propionyl moiety can be reduced to form an alcohol derivative.
Substitution: The piperidine and piperazine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine and piperazine derivatives.
科学的研究の応用
1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various biological pathways.
Pharmacology: It is studied for its potential effects on neurotransmitter systems and receptor binding.
Biochemistry: It is used as a tool compound to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. Additionally, it can inhibit or activate enzymes involved in various metabolic processes, thereby exerting its effects on cellular functions.
類似化合物との比較
Similar Compounds
1-(3-Piperidinopropionyl)-4-(2-hydroxyethyl)piperazine: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
1-(3-Piperidinopropionyl)-4-(2-methoxypropyl)piperazine: Similar structure but with a methoxypropyl group instead of a hydroxypropyl group.
1-(3-Piperidinopropionyl)-4-(2-chloropropyl)piperazine: Similar structure but with a chloropropyl group instead of a hydroxypropyl group.
Uniqueness
1-(3-Piperidinopropionyl)-4-(2-hydroxypropyl)piperazine is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets. Its hydroxypropyl group provides additional hydrogen bonding capabilities, enhancing its binding affinity and specificity compared to similar compounds.
特性
CAS番号 |
110187-51-4 |
|---|---|
分子式 |
C15H29N3O2 |
分子量 |
283.41 g/mol |
IUPAC名 |
1-[4-(2-hydroxypropyl)piperazin-1-yl]-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H29N3O2/c1-14(19)13-17-9-11-18(12-10-17)15(20)5-8-16-6-3-2-4-7-16/h14,19H,2-13H2,1H3 |
InChIキー |
ONHWKNDTNOTSFV-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCN(CC1)C(=O)CCN2CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




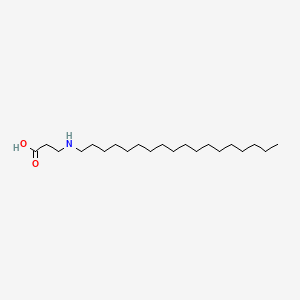
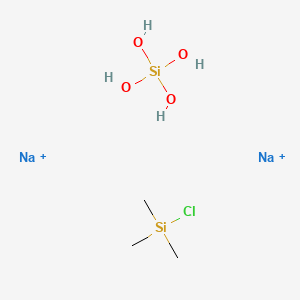
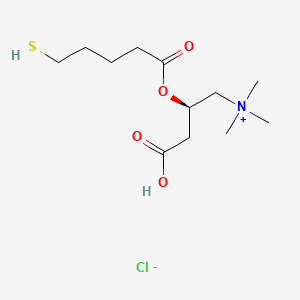

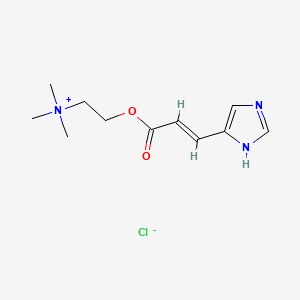
![methyl (2Z,7E)-10-(2,3-dimethyloxirane-2-carbonyl)oxy-9-hydroxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate](/img/structure/B12757098.png)

